molecular formula C20H20BrN3O3S2 B2699049 (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(ethylsulfonyl)phenyl)methanone CAS No. 886924-50-1

(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(ethylsulfonyl)phenyl)methanone

Cat. No. B2699049
CAS RN: 886924-50-1
M. Wt: 494.42
InChI Key: ODFFVOCIDAKAJP-UHFFFAOYSA-N
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Description

(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(ethylsulfonyl)phenyl)methanone is a useful research compound. Its molecular formula is C20H20BrN3O3S2 and its molecular weight is 494.42. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Therapeutic Potential

A series of compounds, including structures similar to (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(ethylsulfonyl)phenyl)methanone, have been synthesized and explored for their therapeutic applications. For example, Hussain et al. (2017) synthesized 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives, demonstrating enzyme inhibitory activity and antimicrobial potential, suggesting their utility as therapeutic agents. These compounds showed excellent inhibitory effects against acetyl- and butyrylcholinesterase, as well as activity against various bacterial strains, highlighting their potential in treating related diseases and conditions (Hussain et al., 2017).

Antimicrobial Activity

Patel et al. (2011) focused on new pyridine derivatives with structures incorporating elements similar to the target compound, demonstrating variable and modest antimicrobial activity against bacterial and fungal strains. This research underscores the potential of such compounds in developing new antimicrobial agents, contributing to the fight against resistant microbial strains (Patel et al., 2011).

Alzheimer's Disease Therapeutics

Another study by Hassan et al. (2018) synthesized multifunctional amides, including structures akin to the target compound, showing moderate enzyme inhibitory potentials and mild cytotoxicity. This research highlights the potential application of such compounds in Alzheimer's disease therapy, especially considering the significant activity of one of the compounds (7e) against acetyl and butyrylcholinesterase enzymes, suggesting its use as a template for new drug development against Alzheimer's disease (Hassan et al., 2018).

Anticancer Properties

Manasa et al. (2020) designed and synthesized a library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives, showing significant in vitro cytotoxic activity against various cancer cell lines. This study points to the anticancer potential of compounds structurally related to the target compound, especially considering the apoptosis-inducing ability and tubulin polymerization inhibition demonstrated by one of the derivatives (Manasa et al., 2020).

properties

IUPAC Name

[4-(6-bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-ethylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrN3O3S2/c1-2-29(26,27)16-6-3-14(4-7-16)19(25)23-9-11-24(12-10-23)20-22-17-8-5-15(21)13-18(17)28-20/h3-8,13H,2,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODFFVOCIDAKAJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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